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molecular formula C13H18N2O5S B8722598 2-[4-(4-Methoxybenzenesulfonyl)piperazin-1-yl]acetic acid

2-[4-(4-Methoxybenzenesulfonyl)piperazin-1-yl]acetic acid

Cat. No. B8722598
M. Wt: 314.36 g/mol
InChI Key: JROIJGIRSXDFAO-UHFFFAOYSA-N
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Patent
US08642609B2

Procedure details

Trifluoroacetic acid (2.5 mL) was added to a solution of [4-(4-methoxy-benzenesulfonyl)-piperazin-1-yl]-acetic acid tert-butyl ester (1.48 g, 4 mmol) in dichloromethane (10 mL). The reaction was stirred at room temperature for 3 days. The solvent was removed in vacuo and the residue was triturated with diethyl ether. Filtration yielded the product as a white solid (1.25 g, quant.). 1H NMR (400 MHz, DMSO-d6) δ 7.70 (dt, J=9.6, 2.4 Hz, 2H), 7.21 (dt, J=9.6, 2.4 Hz, 2H), 3.86 (m, 5H), 3.09 (m, 8H).
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
1.48 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
FC(F)(F)C(O)=O.C([O:12][C:13](=[O:32])[CH2:14][N:15]1[CH2:20][CH2:19][N:18]([S:21]([C:24]2[CH:29]=[CH:28][C:27]([O:30][CH3:31])=[CH:26][CH:25]=2)(=[O:23])=[O:22])[CH2:17][CH2:16]1)(C)(C)C>ClCCl>[CH3:31][O:30][C:27]1[CH:28]=[CH:29][C:24]([S:21]([N:18]2[CH2:17][CH2:16][N:15]([CH2:14][C:13]([OH:32])=[O:12])[CH2:20][CH2:19]2)(=[O:23])=[O:22])=[CH:25][CH:26]=1

Inputs

Step One
Name
Quantity
2.5 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
1.48 g
Type
reactant
Smiles
C(C)(C)(C)OC(CN1CCN(CC1)S(=O)(=O)C1=CC=C(C=C1)OC)=O
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was triturated with diethyl ether
FILTRATION
Type
FILTRATION
Details
Filtration

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
COC1=CC=C(C=C1)S(=O)(=O)N1CCN(CC1)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.25 g
YIELD: CALCULATEDPERCENTYIELD 99.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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